- Deprotection of dithioacetals with 30% hydrogen peroxide catalyzed by tantalum(V) chloride-sodium iodide or niobium(V) chloride-sodium iodide, Tetrahedron, 2012, 68(5), 1515-1520

Cas no 93-08-3 (2'-Acetonaphthone)

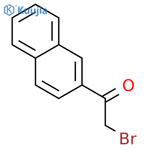

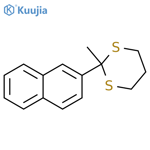

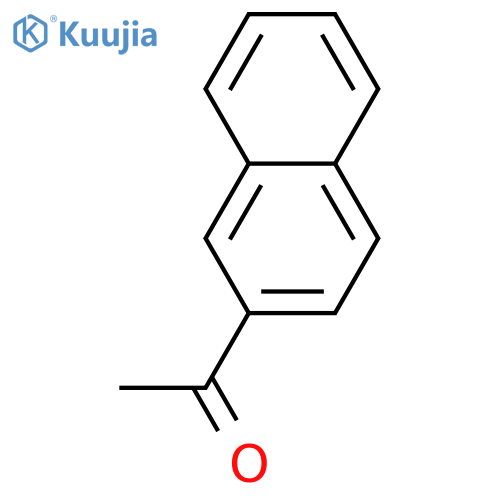

2'-Acetonaphthone structure

Produktname:2'-Acetonaphthone

2'-Acetonaphthone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-(Naphthalen-2-yl)ethanone

- 2-Acetylnaphthalene~Methyl 2-naphthyl ketone

- Methyl 2-naphthyl ketone

- 2-Acetonaphthone

- 2-Acetylnaphthalene

- Acetylnaphtalene

- 1-(2-Naphthyl)ethan-1-one

- Methyl 2-naphth ketone

- 2'-Acetonaphthone

- 1-(2-naphthyl)-ethanone

- 2-acetonaphthalene

- CI NO 5510

- FEMA 2723

- MANDARIN G

- ORANGE 2

- ORANGE A

- ORANGE II

- ORANGE P

- ORANGE Y

- ORANGER

- 1-(2-Naphthalenyl)ethanone (ACI)

- 2′-Acetonaphthone (6CI, 8CI)

- 1-(2-Naphthyl)ethanone

- 1-(Naphthalen-2-yl) ethan-1-one

- 1-(Naphthalen-3-yl)ethanone

- 2-Naphthyl methyl ketone

- Methyl β-naphthyl ketone

- NSC 7658

- Oranger crystals

- β-Acetonaphthone

- β-Acetylnaphthalene

- β-Naphthyl methyl ketone

-

- MDL: MFCD00004108

- Inchi: 1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3

- InChI-Schlüssel: XSAYZAUNJMRRIR-UHFFFAOYSA-N

- Lächelt: O=C(C)C1C=C2C(C=CC=C2)=CC=1

- BRN: 774965

Berechnete Eigenschaften

- Genaue Masse: 170.07300

- Monoisotopenmasse: 170.073

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 1

- Komplexität: 197

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 17.1

- Oberflächenladung: 0

- Tautomerzahl: 2

- XLogP3: 3.2

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.12 g/mL at 25 °C(lit.)

- Schmelzpunkt: 52.0 to 57.0 deg-C

- Siedepunkt: 301°C(lit.)

- Flammpunkt: Fahrenheit: 334.4° f< br / >Celsius: 168° C< br / >

- Brechungsindex: n20/D 1.628(lit.)

- Löslichkeit: 0.272g/l

- Wasserteilungskoeffizient: Unlöslich

- PSA: 17.07000

- LogP: 3.04240

- Löslichkeit: Soluble in ether, benzene and carbon tetrachloride, slightly soluble in ethanol, almost insoluble in water.

- FEMA: 2723

2'-Acetonaphthone Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319

- Warnhinweis: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- Transportnummer gefährlicher Stoffe:UN3077

- WGK Deutschland:3

- Code der Gefahrenkategorie: 51/53

- Sicherheitshinweise: S26-S36-S61-S24/25-S22-S36/37

- RTECS:DB7084000

-

Identifizierung gefährlicher Stoffe:

- PackingGroup:III

- Sicherheitsbegriff:9

- TSCA:Yes

- Lagerzustand:Storage temperature: no restrictions.

- Gefahrenklasse:9

- Risikophrasen:R22; R36/37/38; R51/53

- Verpackungsgruppe:III

2'-Acetonaphthone Zolldaten

- HS-CODE:29143900

- Zolldaten:

China Zollkodex:

2914399090Übersicht:

291439990. Andere aromatische Ketone ohne andere sauerstoffhaltige Gruppen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenVerwendung in Aceton deklarierte Verpackung

Zusammenfassung:

291439990. andere aromatische Ketone ohne andere Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:5.5%. General tariff:30.0%

2'-Acetonaphthone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20021-1.0g |

1-(naphthalen-2-yl)ethan-1-one |

93-08-3 | 95.0% | 1.0g |

$26.0 | 2025-03-21 | |

| Enamine | EN300-20021-25.0g |

1-(naphthalen-2-yl)ethan-1-one |

93-08-3 | 95.0% | 25.0g |

$38.0 | 2025-03-21 | |

| Life Chemicals | F1995-0259-5g |

2'-Acetonaphthone |

93-08-3 | 95%+ | 5g |

$60.0 | 2023-09-06 | |

| Enamine | EN300-20021-2.5g |

1-(naphthalen-2-yl)ethan-1-one |

93-08-3 | 95.0% | 2.5g |

$27.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A95730-100g |

2-Acetonaphthone |

93-08-3 | 98% | 100g |

¥96.0 | 2021-09-10 | |

| Ambeed | A143056-100g |

1-(Naphthalen-2-yl)ethanone |

93-08-3 | 99% | 100g |

$11.0 | 2024-04-15 | |

| abcr | AB111926-1 kg |

2-Acetylnaphthalene, 99%; . |

93-08-3 | 99% | 1kg |

€118.30 | 2023-04-05 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T20587-1 mL * 10 mM (in DMSO) |

2-Acetylnaphthalene |

93-08-3 | 99.98% | 1 mL * 10 mM (in DMSO) |

¥387.00 | 2022-04-26 | |

| ChemScence | CS-B1305-500g |

2-Acetonaphthone |

93-08-3 | 99.86% | 500g |

$77.0 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 134775-100G |

2'-Acetonaphthone |

93-08-3 | 100g |

¥328.14 | 2023-12-10 |

2'-Acetonaphthone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium iodide , Hydrogen peroxide Catalysts: Niobium pentachloride Solvents: Ethyl acetate , Water ; 3 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide , 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1) Solvents: Benzene , 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1)

Referenz

- 1-Butyl-3-methylimidazolium cobalt tetracarbonyl [bmim][Co(CO)4]: a catalytically active organometallic ionic liquid, Chemical Communications (Cambridge, 2001, (18), 1862-1863

Herstellungsverfahren 3

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Platinum (clusters with gold) , Gold (clusters with platinum, palladium, nickel, or iridium) Solvents: (Trifluoromethyl)benzene , Water ; 18 h, rt

Referenz

- Preparation of carbonyl compounds by oxidation of alcohols using styrene polymer-supported binary gold-transition metal cluster catalysts, Japan, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Hantzsch ester , Diisopropylethylamine Catalysts: 2924304-96-9 Solvents: Tetrahydrofuran ; 25 °C

Referenz

- Enhanced Reducibility via Altering Exciton Binding Energy of Conjugated Microporous Polymers for Photocatalytic Reduction, Macromolecules (Washington, 2023, 56(11), 4022-4029

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Octakis(acetato-κO)[μ4-(tricyclo[3.3.1.13,7]decane-1,3,5,7-tetrayltetra-4,1-phen… Catalysts: Tempo Solvents: Dichloromethane ; rt

Referenz

- An excellent dual recycling strategy for the hypervalent iodine/nitroxyl radical mediated selective oxidation of alcohols to aldehydes and ketones, Green Chemistry, 2012, 14(5), 1493-1501

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Water Solvents: Acetonitrile-d3 ; 20 min, rt

Referenz

- An Efficient Photoinduced Deprotection of Aromatic Acetals and Ketals, Helvetica Chimica Acta, 2011, 94(2), 331-346

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bi… Solvents: Dichloromethane , 1,3-Dimethylimidazolium methyl sulfate ; 1 h, rt

Referenz

- Oxidation of sec-alcohols catalyzed by Mn(Salen) in ionic liquids, Fenzi Cuihua, 2008, 22(6), 561-564

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Acetone Catalysts: Potassium tert-butoxide , (OC-6-42)-Chloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-5-methy… ; 1 min, 56 °C

Referenz

- A Versatile Ruthenium(II)-NNC Complex Catalyst for Transfer Hydrogenation of Ketones and Oppenauer-Type Oxidation of Alcohols, Chemistry - A European Journal, 2012, 18(37), 11550-11554

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Water , Oxygen Catalysts: Iodine Solvents: Chloroform ; 24 h, 1 atm, rt

Referenz

- Visible-Light-Induced Cleavage of C-S Bonds in Thioacetals and Thioketals with Iodine as a Photocatalyst, ChemPhotoChem, 2020, 4(2), 101-104

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ; 8 min, rt

Referenz

- IBX-TfOH mediated oxidation of alcohols to aldehydes and ketones under mild reaction conditions, Tetrahedron Letters, 2020, 61(15),

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Pyridine , Palladium diacetate Solvents: Toluene ; 2.5 h, 27 psi, 100 °C

Referenz

- Development of safe and scalable continuous-flow methods for palladium-catalyzed aerobic oxidation reactions, Green Chemistry, 2010, 12(7), 1180-1186

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Acetone , Potassium tert-butoxide Catalysts: (OC-6-52)-Dichloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-be… Solvents: Methanol , Acetone ; 5 min, 56 °C

Referenz

- Ruthenium(II)-NNN complex-catalyzed Oppenauer-type oxidation of secondary alcohols, Tetrahedron Letters, 2014, 55(9), 1585-1588

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadium oxide (V2O5) Solvents: Water ; 7 h, reflux

Referenz

- Efficient synthesis of carbonyl compounds: oxidation of azides and alcohols catalyzed by vanadium pentoxide in water using tert-butylhydroperoxide, Tetrahedron, 2011, 67(44), 8544-8551

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Acetone , Sodium tert-butoxide Catalysts: Stereoisomer of [1,8-bis[bis(1-methylethyl)phosphino-κP]-9,10[1′,2′]-benzenoanth… Solvents: Acetone ; 56 °C; 6 h, 56 °C

Referenz

- Cyclometalated phosphine-based Ir(III) pincer complex as a catalyst for Oppenauer-type oxidation of alcohols, Catalysis Communications, 2009, 11(4), 298-301

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Solvents: Water ; 2 h, rt → 80 °C

Referenz

- Mild water-promoted selective deacetalization of acyclic acetals, Green Chemistry, 2010, 12(11), 1919-1921

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Sodium iodide , Hydrogen peroxide Catalysts: Tantalum pentachloride Solvents: Ethyl acetate , Water ; 1 h, rt

Referenz

- Deprotection of dithioacetals using the tantalum(V) chloride-catalyzed oxidation of iodide ion by hydrogen peroxide, Tetrahedron Letters, 2005, 46(37), 6377-6380

Herstellungsverfahren 18

Reaktionsbedingungen

Referenz

- Chemistry of β-iminosulfoxide. Ketone from β-iminosulfoxide, Tetrahedron Letters, 1978, (2), 147-50

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite Catalysts: Potassium bromide , 2768466-81-3 (immobilized on magnetic polystyrene nanosphere) Solvents: Dichloromethane , Water ; 5 - 6 min, 0 - 10 °C

Referenz

- Heterogeneous Catalysis for Oxidation of Alcohol via 1-Methyl-2-azaadamanane N-oxyl Immobilized on Magnetic Polystyrene Nanosphere, ChemistrySelect, 2022, 7(14),

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Gold Solvents: Toluene ; 6 h, rt

Referenz

- Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditions, Tetrahedron, 2009, 65(7), 1461-1466

2'-Acetonaphthone Raw materials

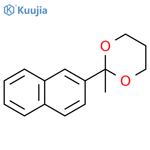

- 1,3-Dioxane,2-methyl-2-(2-naphthalenyl)-

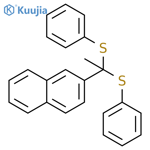

- Naphthalene, 2-[1,1-bis(phenylthio)ethyl]-

- α-[(Methylsulfinyl)methyl]-2-naphthalenemethanimine

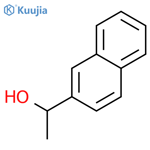

- 1-(Naphthalen-2-yl)ethanol

- 2-(Bromoacetyl)naphthalene

- 1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)-

- 2-(1-Azidoethyl)naphthalene

- 2-(1,1-Diethoxyethyl)naphthalene

2'-Acetonaphthone Preparation Products

2'-Acetonaphthone Verwandte Literatur

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

Related Articles

-

Einfluss von 1-(Chloromethyl)-3-methoxybenzol auf die chemische Biopharmazie Die chemische Biopharma……Jun 17, 2025

-

Sunitinib - Ein zentraler Spieler in der Krebsbehandlung Die Entwicklung zielgerichteter Therapien h……Jun 17, 2025

-

Synthese und biologische Aktivität von 4-Bromo-2-Fluorobenzoat in der chemischen Biopharmazie Die En……Jun 17, 2025

-

Amentoflavon - Ein Potenzial für die chemische Biopharmazie hervorheben Die chemische Biopharmazie s……Jun 17, 2025

-

4-Fluoracetonphenon: Ein neuer Ansatz in der chemischen Biopharmazie Die chemische Biopharmazie steh……Jun 17, 2025

93-08-3 (2'-Acetonaphthone) Verwandte Produkte

- 644-13-3(2-Naphthyl phenyl ketone)

- 784-04-3(1-(anthracen-9-yl)ethan-1-one)

- 585-74-0(1-(m-tolyl)ethanone)

- 10210-32-9(2-Acetylanthracene)

- 937-30-4(4'-Ethylacetophenone)

- 941-98-0(1-Acetylnaphthalene)

- 122-00-9(4'-Methylacetophenone)

- 2039-76-1(3-Acetylphenanthrene)

- 5960-69-0(2-Acetylphenanthrene)

- 98-86-2(Acetophenone)

Empfohlene Lieferanten

PRIBOLAB PTE.LTD

Gold Mitglied

CN Lieferant

Reagenz

atkchemica

Gold Mitglied

CN Lieferant

Reagenz

BIOOKE MICROELECTRONICS CO.,LTD

Gold Mitglied

CN Lieferant

Reagenz

钜澜化工科技(青岛)有限公司

Gold Mitglied

CN Lieferant

Großmenge

Enjia Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge